molecular formula C13H11ClN2O2 B2549560 1-(3-(4-Chlorophenoxy)phenyl)urea CAS No. 1956379-24-0

1-(3-(4-Chlorophenoxy)phenyl)urea

Cat. No.: B2549560
CAS No.: 1956379-24-0
M. Wt: 262.69
InChI Key: NJMSRPQLZWDARE-UHFFFAOYSA-N
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Description

1-(3-(4-Chlorophenoxy)phenyl)urea is an organic compound with the molecular formula C13H11ClN2O2 It is characterized by the presence of a chlorophenoxy group attached to a phenylurea structure

Preparation Methods

The synthesis of 1-(3-(4-Chlorophenoxy)phenyl)urea typically involves the reaction of 4-chlorophenol with 3-nitrobenzoyl chloride to form 3-(4-chlorophenoxy)benzoic acid. This intermediate is then converted to the corresponding acid chloride, which reacts with phenylurea to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-(4-Chlorophenoxy)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-(3-(4-Chlorophenoxy)phenyl)urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(4-Chlorophenoxy)phenyl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

1-(3-(4-Chlorophenoxy)phenyl)urea can be compared with other similar compounds, such as:

    1-(3-(4-Bromophenoxy)phenyl)urea: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    1-(3-(4-Methylphenoxy)phenyl)urea: The presence of a methyl group instead of chlorine can lead to differences in chemical properties and applications.

    1-(3-(4-Nitrophenoxy)phenyl)urea: The nitro group can significantly alter the compound’s electronic properties and reactivity.

Biological Activity

1-(3-(4-Chlorophenoxy)phenyl)urea is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and environmental science. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and implications for environmental degradation.

  • Molecular Formula : C13H12ClN2O
  • Molecular Weight : 248.7 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis. Research indicates that this compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain kinases that are crucial for cancer cell survival.
  • Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Biological Activity Against Cancer Cell Lines

Recent studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) % Inhibition Reference
MDA-MB-468 (Breast)5.084.83%
SK-MEL-5 (Melanoma)6.081.58%
T-47D (Breast Cancer)4.590.47%
HCT-116 (Colon)7.078.00%

These results indicate that the compound possesses significant antiproliferative activity across multiple cancer types, suggesting its potential as a therapeutic agent.

Case Studies

  • Breast Cancer Study : A study published in MDPI evaluated the effects of various urea derivatives, including this compound, on breast cancer cell lines. The compound demonstrated a notable ability to inhibit cell growth and induce apoptosis, supporting its candidacy for further development as an anticancer drug .
  • Environmental Impact Study : Research has also focused on the degradation of chlorophenoxy herbicides, which share structural similarities with this compound. The compound's potential for bioremediation was explored, indicating its role in mitigating environmental contamination caused by chlorophenoxy herbicides .

Properties

IUPAC Name

[3-(4-chlorophenoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-9-4-6-11(7-5-9)18-12-3-1-2-10(8-12)16-13(15)17/h1-8H,(H3,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMSRPQLZWDARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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